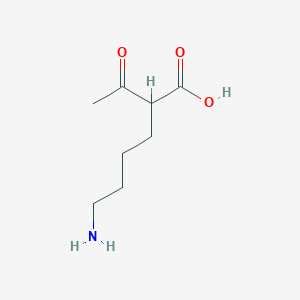

2-Acetyl-6-aminohexanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

91856-37-0 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-acetyl-6-aminohexanoic acid |

InChI |

InChI=1S/C8H15NO3/c1-6(10)7(8(11)12)4-2-3-5-9/h7H,2-5,9H2,1H3,(H,11,12) |

InChI Key |

BHRARTUEBYQRLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CCCCN)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 2 Acetyl 6 Aminohexanoic Acid

Enzymatic Biosynthesis Mechanisms

Enzymatic acetylation of lysine (B10760008) is a highly regulated process catalyzed by specific enzymes known as lysine acetyltransferases (KATs). ontosight.ainih.gov These enzymes utilize an acetyl donor, most commonly acetyl-coenzyme A (acetyl-CoA), to transfer an acetyl group to a lysine residue. nih.gov This process is reversible and integral to cellular signaling and metabolic regulation. ontosight.ainih.gov

Lysine N-Acetyltransferase-Mediated Pathways (e.g., from L-lysine and Acetyl-CoA)

The primary enzymatic pathway for lysine acetylation involves the direct transfer of an acetyl group from acetyl-CoA to the ε-amino group of an L-lysine residue. ontosight.ai This reaction is catalyzed by a large family of enzymes called Lysine N-acetyltransferases (KATs), formerly known as histone acetyltransferases (HATs). wikipedia.org The reaction is fundamental for modifying the charge and structure of proteins, thereby affecting their function, localization, and interactions. ontosight.ai

The general mechanism involves the binding of both acetyl-CoA and the lysine-containing substrate protein to the active site of the KAT enzyme. The enzyme then facilitates the nucleophilic attack of the lysine's ε-amino group on the carbonyl carbon of the acetyl group from acetyl-CoA, resulting in the formation of N-ε-acetyllysine and the release of coenzyme A. ontosight.ai In Saccharomyces cerevisiae, for instance, the catabolism of L-lysine is initiated by an acetyl-CoA:L-lysine N6-acetyltransferase that is specifically induced when L-lysine is the sole carbon source. nih.gov This enzyme shows high specificity for acetyl-CoA as the acetyl donor and L-lysine as the acceptor. nih.gov

Table 1: Key Enzymes in the Biosynthesis of Acetylated Lysine Derivatives

| Enzyme | Pathway | Substrates | Product | Organism Example |

|---|---|---|---|---|

| Lysine N-acetyltransferase (KAT) | General Lysine Acetylation | L-lysine (in proteins), Acetyl-CoA | N-ε-acetyl-L-lysine | Saccharomyces cerevisiae, Humans ontosight.ainih.gov |

| Lysine-2,3-aminomutase (AblA) | Nε-acetyl-β-lysine Synthesis | α-Lysine | β-Lysine | Methanogenic Archaea (e.g., Methanosarcina mazei) researchgate.netnih.gov |

| β-lysine acetyltransferase (AblB) | Nε-acetyl-β-lysine Synthesis | β-Lysine, Acetyl-CoA | Nε-acetyl-β-lysine | Methanogenic Archaea (e.g., Methanosarcina mazei) researchgate.netnih.gov |

Lysine-2,3-aminomutase and Acetyltransferase Pathways (e.g., Nε-acetyl-β-lysine synthesis in Methanogenic Archaea)

A unique biosynthetic pathway for an acetylated lysine derivative exists in certain methanogenic archaea, which produce Nε-acetyl-β-lysine as a compatible solute to survive in high-salt environments. researchgate.netpnas.org This pathway is distinct because it involves the isomerization of lysine before acetylation.

The process begins with the conversion of α-lysine to β-lysine, a reaction catalyzed by the enzyme lysine-2,3-aminomutase. researchgate.net Subsequently, the intermediate β-lysine is acetylated at its ε-amino group by a specific β-lysine acetyltransferase, yielding Nε-acetyl-β-lysine. researchgate.netnih.gov This entire pathway is tightly regulated by environmental salinity; the expression of the genes encoding these enzymes is induced by salt stress. researchgate.netnih.gov The accumulation of Nε-acetyl-β-lysine allows the organisms to maintain osmotic balance with their surroundings. pnas.org

Role of Specific Acetyltransferases (e.g., AblB in archaea, Lysine N-acetyltransferase)

Specific acetyltransferases are crucial for the precise control of lysine acetylation. In methanogenic archaea, the key acetyltransferase is AblB . nih.gov The gene for AblB is part of an operon (the abl operon) along with the gene for lysine-2,3-aminomutase (AblA). nih.gov Studies on Methanosarcina mazei Gö1 have shown that the expression of this operon is strictly dependent on salt concentration. nih.gov Deletion of the abl operon in Methanococcus maripaludis resulted in the inability to produce Nε-acetyl-β-lysine and a failure to grow in high-salt conditions, confirming the essential role of AblB in this specialized biosynthetic pathway. nih.gov

More broadly, the Lysine N-acetyltransferase (KAT) family encompasses a diverse group of enzymes responsible for the majority of protein acetylation in all domains of life. researchgate.netnih.gov In bacteria, these enzymes are typically Gcn5-related N-terminal acetyltransferases (GNATs) that use acetyl-CoA to acetylate the ε-amino group of lysine residues. nih.gov In eukaryotes, KATs are classified into families such as GNAT, p300/CBP, and MYST, all of which have a structurally similar domain for recognizing acetyl-CoA. nih.gov The activity of these enzymes regulates a vast array of cellular functions, from gene transcription to metabolic enzyme activity. ontosight.ainih.gov

Non-Enzymatic Acetylation Processes

In addition to regulated enzymatic reactions, lysine residues can be acetylated through non-enzymatic chemical reactions. frontiersin.orgnih.gov This spontaneous acetylation is driven by the chemical reactivity of high-energy acetyl-donor molecules and is influenced by the local chemical environment, such as pH and the concentration of the acetylating agent. researchgate.netnih.gov

Acetyl-Phosphate Dependent Mechanisms

In bacteria, a major pathway for non-enzymatic lysine acetylation involves acetyl-phosphate. nih.govresearchgate.net Acetyl-phosphate is a high-energy metabolic intermediate in pathways like the phosphotransacetylase (Pta)–acetate (B1210297) kinase (AckA) pathway. researchgate.net When cellular concentrations of acetyl-phosphate are high, it can directly acetylate lysine residues without the need for an enzyme. researchgate.net

The reaction mechanism involves a nucleophilic attack from the deprotonated ε-amino group of a lysine on the electrophilic carbonyl carbon of acetyl-phosphate. researchgate.net This forms a tetrahedral intermediate that then resolves into acetylated lysine and a phosphate (B84403) group. researchgate.netwikipedia.org The rate of this reaction is sensitive to pH, with higher, more alkaline pH values favoring the deprotonation of the lysine side chain, thereby increasing its nucleophilicity and reactivity. researchgate.net

Acetyl-Coenzyme A Dependent Mechanisms

Acetyl-Coenzyme A (acetyl-CoA), the primary acetyl donor in enzymatic reactions, can also acetylate lysine non-enzymatically. frontiersin.orgnih.gov This process is particularly significant in mitochondria, where acetyl-CoA concentrations can be very high (up to 1.5 mM) and the pH is elevated to around 8.0. frontiersin.org These conditions facilitate the direct nucleophilic attack of a lysine amino group on the thioester bond of acetyl-CoA. nih.govfrontiersin.org

Research has shown that the efficiency of this non-enzymatic acetylation can be greatly enhanced by the presence of a nearby cysteine residue. nih.gov The process can occur via a two-step mechanism where the cysteine's thiol group is first S-acetylated, followed by an intramolecular S-to-N transfer of the acetyl group to a proximal lysine residue. nih.govdoaj.org The rate of non-enzymatic lysine acetylation by both acetyl-CoA and acetyl-phosphate can vary over several orders of magnitude depending on the protein's structure and the accessibility of the specific lysine residue. acs.org

Table 2: Comparison of Lysine Acetylation Mechanisms

| Feature | Enzymatic Acetylation | Non-Enzymatic Acetylation |

|---|---|---|

| Catalyst | Lysine Acetyltransferases (KATs) | None (spontaneous chemical reaction) frontiersin.org |

| Primary Acetyl Donor | Acetyl-CoA ontosight.ai | Acetyl-phosphate (bacteria), Acetyl-CoA (eukaryotes) nih.govnih.gov |

| Regulation | Highly regulated by enzyme expression and activity nih.gov | Dependent on acetyl donor concentration and local pH researchgate.netnih.gov |

| Cellular Location | Nucleus and cytoplasm (enzymatic), Mitochondria (non-enzymatic) nih.gov | Primarily mitochondria (via Acetyl-CoA) and bacteria (via Acetyl-phosphate) frontiersin.orgnih.gov |

| Specificity | Site-specific due to enzyme-substrate recognition ontosight.ai | Less specific, influenced by lysine accessibility and local charge environment acs.org |

Catabolic and Deacetylation Pathways

The breakdown and processing of 2-acetyl-6-aminohexanoic acid, also known as N-ε-acetyl-L-lysine, primarily involves the removal of the acetyl group (deacetylation), followed by the catabolism of the resulting lysine molecule. This process is critical for protein turnover, regulation of gene expression, and energy metabolism. The deacetylation is carried out by specific enzymes, while the subsequent degradation of lysine occurs through established metabolic routes.

The removal of the acetyl group from the ε-amino group of a lysine residue is a hydrolytic reaction catalyzed by a class of enzymes known as lysine deacetylases (KDACs), which are also widely known as histone deacetylases (HDACs). nih.gov These enzymes reverse the post-translational modification of lysine acetylation. nih.gov The deacetylation of ε-N-acetyllysine is crucial for regulating the function of thousands of cellular proteins, including histones and non-histone proteins. nih.govwikipedia.org

Metal-dependent KDACs are categorized into three main classes: Class I, Class II, and Class IV. These enzymes require a divalent metal ion, typically zinc (Zn²⁺), within their active site to function. nih.gov The catalytic mechanism involves the activation of a water molecule by the zinc ion and adjacent histidine residues. This activated water molecule then acts as a nucleophile, attacking the carbonyl carbon of the acetyl group on the lysine substrate. researchgate.net This leads to the formation of a tetrahedral intermediate, which subsequently collapses, releasing acetic acid and the deacetylated lysine residue. researchgate.net

The activity and regulation of these enzymes are fundamental to many biological processes, and their dysregulation is associated with numerous diseases. nih.gov

Table 1: Overview of Metal-Dependent Lysine Deacetylase (KDAC) Classes

| Class | Members | Cellular Location | Key Functions |

|---|---|---|---|

| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Primarily nucleus | Transcriptional repression, cell cycle progression, DNA repair |

| Class II | IIa: HDAC4, HDAC5, HDAC7, HDAC9IIb: HDAC6, HDAC10 | Nucleus and cytoplasm (shuttle between) | Regulation of signal-dependent transcription, cell differentiation, protein stability |

| Class IV | HDAC11 | Nucleus and cytoplasm | Less characterized, involved in immune response and metabolism |

Sirtuins represent Class III KDACs and are mechanistically distinct from the zinc-dependent HDACs. nih.gov Their catalytic activity is uniquely dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor. nih.govnih.gov This links their deacetylation activity directly to the metabolic state of the cell, particularly the cellular energy levels reflected in the NAD+/NADH ratio. nih.govyoutube.com

The deacetylation mechanism of sirtuins does not involve direct hydrolysis by a water molecule. Instead, the reaction proceeds through a proposed ADPR-peptidyl-imidate intermediate. nih.gov In this multi-step process, the acetyl group from the lysine residue is transferred to a portion of the NAD+ molecule. The reaction consumes one molecule of NAD+ and produces the deacetylated lysine, nicotinamide (NAM), and O-acetyl-ADP-ribose. nih.govresearchgate.net The seven sirtuins found in mammals (SIRT1-7) are located in different subcellular compartments, including the nucleus, cytoplasm, and mitochondria, and regulate a wide array of processes from energy homeostasis to lifespan. nih.govyoutube.com

Table 2: Comparison of Deacetylation Mechanisms

| Feature | Metal-Dependent KDACs (Classes I, II, IV) | Sirtuins (Class III KDACs) |

|---|---|---|

| Cofactor | Divalent metal ion (e.g., Zn²⁺) nih.gov | NAD⁺ nih.gov |

| Catalytic Mechanism | Hydrolysis via metal-activated water molecule researchgate.net | Formation of an ADPR-peptidyl-imidate intermediate nih.gov |

| Byproducts | Acetate researchgate.net | Nicotinamide (NAM) and O-acetyl-ADP-ribose nih.govresearchgate.net |

| Metabolic Link | Indirect | Directly linked to cellular NAD⁺ levels and energy status youtube.com |

When this compound exists as part of a larger protein structure (as an N-acetylated lysine residue), its release depends on the degradation of the entire protein. Nα-terminal acetylation, a common modification affecting a majority of eukaryotic proteins, can serve as a signal for protein degradation. nih.govnih.gov This process is mediated by a specific branch of the ubiquitin-proteasome system known as the Ac/N-end rule pathway. nih.govnih.gov

In this pathway, the N-terminally acetylated residue of a protein is recognized as a degradation signal (degron) by specific E3 ubiquitin ligases, which function as N-recognins. nih.gov This recognition leads to the attachment of a polyubiquitin (B1169507) chain to the target protein. youtube.comreddit.com The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down proteins into small peptides. nih.govyoutube.com These smaller peptides are further broken down into their constituent amino acids by various peptidases. This final step releases the modified amino acids, such as N-acetyllysine, which can then be further metabolized or recycled.

Table 3: Key Components of the Ac/N-End Rule Pathway

| Component | Function |

|---|---|

| N-terminal Acetyl Group | Forms part of the degradation signal (Ac/N-degron) on the target protein. nih.gov |

| N-recognin (E3 Ligase) | Recognizes the Ac/N-degron and mediates the attachment of ubiquitin. nih.gov |

| Ubiquitin | A small regulatory protein that is attached in a chain to the target protein. youtube.com |

| 26S Proteasome | A large, multi-subunit protease complex that degrades the polyubiquitinated protein into small peptides. nih.govyoutube.com |

| Peptidases | Enzymes that hydrolyze the small peptides into free amino acids, releasing N-acetyllysine. |

Once deacetylated, the resulting L-lysine is an indispensable amino acid that cannot be synthesized by mammals and must be obtained from the diet. nih.gov Its breakdown is important for energy production. Lysine is classified as a purely ketogenic amino acid because its carbon skeleton is ultimately degraded to acetyl-CoA, which can be used for the synthesis of ketone bodies or fatty acids. ontosight.aiyoutube.com The catabolism of lysine primarily occurs through two distinct pathways that converge into a common degradative route. nih.govresearchgate.net

The saccharopine pathway is the major route for lysine degradation in most mammalian tissues, particularly the liver and kidney. nih.govnih.gov This pathway is initiated in the mitochondria. nih.govrupress.org The first step involves the condensation of lysine with α-ketoglutarate to form the intermediate saccharopine, a reaction catalyzed by the enzyme lysine-ketoglutarate reductase. frontiersin.orgnih.govresearchgate.net Saccharopine is then cleaved by saccharopine dehydrogenase to yield glutamate (B1630785) and α-aminoadipate semialdehyde. frontiersin.orgnih.govreactome.org This semialdehyde is subsequently oxidized and processed through several enzymatic steps to produce glutaryl-CoA and, finally, two molecules of acetyl-CoA. ontosight.airesearchgate.net

The pipecolate pathway serves as an alternative route and is the predominant pathway for lysine catabolism in the mammalian brain. nih.gov This pathway begins with the conversion of L-lysine into L-pipecolic acid. ontosight.aiwikipedia.org The pipecolate pathway eventually converges with the saccharopine pathway at the level of α-aminoadipate semialdehyde, after which the subsequent catabolic steps are shared. nih.gov

Table 4: Comparison of Major Lysine Catabolic Pathways

| Feature | Saccharopine Pathway | Pipecolate Pathway |

|---|---|---|

| Primary Tissue Location | Liver, Kidney nih.govnih.gov | Brain nih.gov |

| Initial Key Intermediate | Saccharopine frontiersin.orgnih.gov | L-Pipecolic acid ontosight.ai |

| Initial Enzyme | Lysine-ketoglutarate reductase frontiersin.orgresearchgate.net | Lysine racemase / L-pipecolate oxidase |

| Cellular Compartment | Primarily mitochondrial nih.govnih.gov | Peroxisomal and cytosolic nih.gov |

| Point of Convergence | Converges with Pipecolate Pathway at α-aminoadipate semialdehyde nih.gov | Converges with Saccharopine Pathway at α-aminoadipate semialdehyde nih.gov |

| Final Product | Acetyl-CoA ontosight.airesearchgate.net | Acetyl-CoA ontosight.ai |

Biological Roles and Molecular Mechanisms of 2 Acetyl 6 Aminohexanoic Acid and Its Modifications

Role in Post-Translational Modifications of Proteins

Post-translational modifications (PTMs) are crucial for increasing the functional diversity of proteins after their synthesis. nih.gov N-acetylation, the addition of an acetyl group to a nitrogen atom, is a common PTM that can significantly alter a protein's properties and function. creative-proteomics.com While direct evidence of 2-Acetyl-6-aminohexanoic acid acting as a donor for protein acetylation is not established, the principles of N-acetylation of amino acid residues, particularly lysine (B10760008), provide a framework for its potential impact.

Influence on Protein Structure and Function (e.g., Charge Quenching, Conformational Changes)

The acetylation of lysine residues on a protein neutralizes its positive charge. This "charge quenching" can lead to significant conformational changes by altering electrostatic interactions within the protein or between the protein and other molecules, such as DNA. mdpi.com Such changes can relax the protein structure, for instance, making DNA more accessible for transcription when histones are acetylated. mdpi.com

The unacetylated form, 6-aminohexanoic acid, is a synthetic lysine analog. nih.govdocumentsdelivered.com Due to its structural similarity to lysine, it can interfere with enzymes that bind to lysine residues. wikipedia.org When incorporated into peptides, 6-aminohexanoic acid can act as a flexible, hydrophobic linker, influencing the peptide's conformation. nih.govuvm.edu It can be used to create β-turns, which are common secondary structures in proteins. nih.gov The introduction of an acetyl group to form this compound would further modify its chemical properties, potentially altering how it influences protein structure if it were to be incorporated or interact with proteins.

Regulation of Protein Stability and Interactions

N-terminal acetylation is a widespread modification in eukaryotes that can protect proteins from degradation, thereby increasing their stability. creative-proteomics.com Acetylation can also create or block binding sites for other proteins, thus regulating protein-protein interactions. creative-proteomics.com For example, the deacetylation of certain proteins is essential for their proper function and interaction with other cellular components. mdpi.com

The parent molecule, 6-aminohexanoic acid, has been shown to prevent enzymatic hydrolysis when incorporated into peptides, thus enhancing their biological activity and stability. nih.gov The addition of an acetyl group could further modulate these stabilizing properties.

Modulation of Cellular Metabolism

Lysine acetylation is a key regulatory mechanism for metabolic enzymes. nih.gov Many enzymes involved in major metabolic pathways are regulated by acetylation, and the levels of cellular metabolites can influence the acetylation status of these enzymes. nih.gov

Impact on Central Metabolic Pathways (e.g., Glycolysis, TCA Cycle)

Nearly every enzyme in glycolysis and the tricarboxylic acid (TCA) cycle has been found to be acetylated in human liver tissue. nih.gov Glycolysis is the pathway that converts glucose into pyruvate, generating ATP and NADH. wikipedia.orgnih.gov The TCA cycle is a series of chemical reactions that releases stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. libretexts.orgyoutube.com

Regulation of Enzyme Activity (e.g., Acetyl-CoA Synthetase, Lactate (B86563) Dehydrogenase)

The activity of specific metabolic enzymes is known to be regulated by acetylation.

Acetyl-CoA Synthetase (ACS): This enzyme is crucial for generating acetyl-CoA from acetate (B1210297). nih.gov The activity of ACS can be inhibited by the acetylation of a key lysine residue, representing a feedback mechanism in response to high levels of acetyl-CoA. nih.gov

Lactate Dehydrogenase (LDH): This enzyme is involved in anaerobic glycolysis. Increased acetylation of LDH has been shown to reduce its enzymatic activity, leading to decreased lactate production. nih.gov

While the direct effect of this compound on these enzymes is unknown, the principle of acetylation-mediated regulation is well-established.

Functional Significance in Microorganisms and Archaea

In bacteria, enzymes capable of hydrolyzing cyclic oligomers of N-acyl-6-aminohexanoic acid have been identified, suggesting a metabolic role for such compounds in these organisms. nih.gov This indicates that bacteria may possess pathways for the synthesis and degradation of N-acetylated amino acids.

In the domain of Archaea, acetyl-CoA synthetase (ACS) and acetate-CoA ligase (ACD) are widespread and play important roles in carbon metabolism. nih.gov These enzymes are involved in the interconversion of acetate and acetyl-CoA. While a direct role for this compound has not been documented, the metabolic machinery for processing related acetylated compounds is present in these microorganisms.

Following a comprehensive review of scientific literature, it has been determined that there is no available research data for the chemical compound "this compound" corresponding to the specific biological and molecular roles outlined in the user's request.

The PubChem database confirms the existence of a compound with the name "this compound" and assigns it the Chemical Abstracts Service (CAS) number 91856-37-0. nih.gov However, beyond basic identifiers and computed properties, there is a notable absence of published studies detailing its biological functions. Searches for its role in stress response, osmoregulation, bacterial virulence, biofilm formation, or gene expression have yielded no relevant results.

The requested outline pertains to specific and complex biological activities, including:

Role in Stress Response and Osmoregulation (e.g., as a Compatible Solute)

Regulation of Virulence and Biofilm Formation in Bacteria

Modulation of Gene Expression and Transcription in Prokaryotes

Cross-talk with Other Post-Translational Modifications

Molecular Interactions with DNA and Other Macromolecules

Without any scientific evidence or research findings, it is not possible to generate an accurate or informative article on "this compound" that adheres to the provided structure. Creating content for these sections would require speculation and would not meet the standards of scientific accuracy.

Research into structurally related compounds, such as N-acetylated derivatives of lysine (the base amino acid for 6-aminohexanoic acid), does indicate involvement in similar biological processes like the regulation of gene expression and bacterial physiology. nih.govthermofisher.comabcam.com However, extrapolating these findings to "this compound" without direct evidence would be inappropriate and scientifically unsound.

Therefore, this article cannot be generated as requested due to the lack of available scientific information for the specified compound.

Chemical Synthesis and Derivatization Strategies for Research

Synthetic Methodologies for 2-Acetyl-6-aminohexanoic Acid and Related Analogs

The construction of this compound and its structural relatives can be achieved through various chemical and biological routes. These methodologies provide access to a range of compounds for in-depth research.

Chemical Routes for Acetylation (e.g., from 6-Aminohexanoic Acid)

The synthesis of this compound from 6-aminohexanoic acid (also known as ε-aminocaproic acid) involves the introduction of an acetyl group at the C-2 position (the alpha-carbon relative to the carboxyl group). A plausible synthetic strategy could involve the following steps:

Protection of the Amino and Carboxyl Groups: The amino group of 6-aminohexanoic acid is typically protected first, for example, with a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group. The carboxylic acid can be converted to an ester, such as a methyl or ethyl ester, to prevent its interference in subsequent reactions.

α-Acetylation: The introduction of the acetyl group at the alpha-position can be challenging. One potential route is through the formation of an enolate or a similar nucleophilic species at the α-carbon, followed by reaction with an acetylating agent like acetyl chloride or acetic anhydride. The Hell-Volhardt-Zelinski reaction, which involves the α-bromination of a carboxylic acid followed by nucleophilic substitution, could be adapted for this purpose. msu.edulibretexts.org First, the α-bromo derivative of the protected 6-aminohexanoic acid ester would be synthesized. Subsequently, a nucleophilic acetyl equivalent could be used to displace the bromide.

Another approach involves the conversion of the protected ester to a ketene (B1206846) silyl (B83357) acetal, which can then react with an electrophilic acetyl source. nih.gov

A summary of a potential chemical synthesis route is presented in Table 1.

Table 1: Proposed Chemical Synthesis Route for this compound

| Step | Reaction | Reagents and Conditions |

| 1 | N-Protection | Boc-anhydride, base |

| 2 | Esterification | Methanol, acid catalyst |

| 3 | α-Bromination (Hell-Volhardt-Zelinski) | Br₂, PBr₃ (catalytic) |

| 4 | Acetylation | Acetylating agent (e.g., organocuprate) |

| 5 | Deprotection | Acidic conditions (for Boc), Hydrogenolysis (for Cbz and benzyl (B1604629) ester) |

Enzymatic and Microbial Bioconversion Methods (e.g., from Cyclohexane (B81311) or Lysine)

Biocatalytic methods offer a green and highly selective alternative to chemical synthesis. While the direct enzymatic synthesis of this compound has not been extensively reported, existing bioconversion pathways for related compounds suggest potential strategies.

One possible route starts from cyclohexane. Mixed-species microbial cultures have been engineered to produce 6-aminohexanoic acid from cyclohexane. nih.gov This biocatalytically produced 6-aminohexanoic acid could then be a substrate for a subsequent enzymatic acetylation step.

Alternatively, lysine (B10760008) can be a starting material. The lysine fermentation pathway involves several enzymatic steps that could potentially be engineered. google.com For instance, enzymes like transaminases can convert an α-keto acid to an amino acid. youtube.com A hypothetical enzymatic pathway could involve the conversion of a lysine derivative to an α-keto intermediate, followed by a C-C bond-forming enzyme, such as a threonine aldolase, to introduce an acetyl group or a precursor. nih.govnih.govprinceton.edu Carboxylate reductases are enzymes that can convert carboxylic acids to aldehydes, which could then participate in aldol-type reactions to introduce the acetyl group. nih.gov

A summary of potential enzymatic steps is outlined in Table 2.

Table 2: Potential Enzymatic Steps for this compound Synthesis

| Starting Material | Key Enzyme Classes | Intermediate/Product |

| Cyclohexane | Monooxygenases, Dehydrogenases, Transaminases | 6-Aminohexanoic Acid |

| 6-Aminohexanoic Acid | Acetyltransferases | This compound |

| Lysine | Oxidases, Deaminases | α-Keto-ε-aminohexanoic acid |

| α-Keto-ε-aminohexanoic acid | Aldolases/Synthases | This compound |

Synthesis of Modified Lysine Analogs for Research

The synthesis of modified lysine analogs is a significant area of research, providing tools to study protein modifications and enzyme mechanisms. researchgate.net The synthesis of (S)-2,6-diamino-5-oxohexanoic acid, a derivative of (S)-2-aminoadipic acid, has been reported as an important intermediate for α-aminoadipic acid peptides. google.com

Strategies for creating lysine analogs often involve standard peptide synthesis protection and coupling chemistries. For instance, the synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid from (S)-(-)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid has been achieved in good yield. researchgate.net Such non-proteinogenic amino acids can be incorporated into peptides to study their structural and functional roles.

Design and Characterization of Structural Analogs and Derivatives

The functional groups of this compound, namely the carboxylic acid, the amino group, and the ketone, provide multiple points for derivatization.

Amidation and Esterification Reactions for Analogs

The carboxylic acid of this compound can be readily converted to amides and esters using standard organic synthesis methods.

Esterification: Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, is a common method to produce esters. jackwestin.com

Amidation: The formation of amides can be achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), and then reacting it with a primary or secondary amine. libretexts.org

These derivatizations can be used to modulate the hydrophobicity, solubility, and biological activity of the parent compound.

Incorporation into Peptide Structures (e.g., as Flexible Linkers, MAPs)

The bifunctional nature of this compound, with its amino and carboxyl groups, makes it an attractive building block for peptide synthesis. 6-Aminohexanoic acid (Ahx) is often used as a flexible linker or spacer in peptide-based molecules to separate functional domains or to improve solubility. mdpi.com The introduction of an acetyl group at the α-position could further influence the conformational properties of the resulting peptide.

The synthesis of peptides containing α-ketoacids is an area of active research, with methods developed for their preparation via solid-phase peptide synthesis. nih.govnih.govacs.org These α-ketoacyl peptides can act as protease inhibitors. The ketone group in this compound could potentially serve a similar purpose or act as a handle for further chemical modifications within a peptide sequence.

Furthermore, in the context of Multiple Antigenic Peptides (MAPs) , which are branched structures used to present multiple copies of a peptide epitope, linkers are often employed. nih.govlifetein.comqyaobio.compnas.orgproteogenix.science The use of flexible linkers like Ahx has been shown to improve the yield and purity of MAPs. lifetein.com Incorporating this compound into a MAP structure could offer a way to introduce a reactive ketone functionality for conjugation or to study the impact of such a modification on the immunological properties of the MAP.

A summary of the applications in peptide structures is provided in Table 3.

Table 3: Potential Applications of this compound in Peptide Structures

| Application | Rationale | Potential Advantage |

| Flexible Linker | The hexanoic acid backbone provides flexibility. | The acetyl group may modulate conformation and solubility. |

| Protease Inhibitor Mimic | The α-keto functionality can interact with enzyme active sites. | Potential for developing novel enzyme inhibitors. |

| Multiple Antigenic Peptides (MAPs) | Can be incorporated as a modified amino acid or linker. | Introduces a ketone handle for conjugation; may influence immunogenicity. |

Applications in Chemical Biology Research

This compound serves as a specialized molecular tool in chemical biology, primarily due to its structural resemblance to N-acetylated lysine. This allows it to be used in a variety of research applications aimed at dissecting the complex cellular processes regulated by protein acetylation.

Enzymes that add or remove acetyl groups, such as lysine acetyltransferases (KATs) and lysine deacetylases (KDACs, including HDACs and sirtuins), exhibit a high degree of specificity for their substrates. This compound is a valuable tool for investigating the structural and chemical features that these enzymes recognize.

By presenting enzymes with this synthetic analog instead of their natural substrate (N-acetyllysine), researchers can probe the boundaries of substrate tolerance. For instance, the acetyl group in this compound is located at the alpha-carbon (C2) rather than the epsilon-amine of a lysine side chain. An enzyme's ability, or inability, to bind or deacetylate this compound provides critical information about the geometry and chemical environment of its active site. researchgate.net If a deacetylase can process this compound, it suggests a certain flexibility in its recognition pocket. Conversely, a lack of activity highlights a strict requirement for the specific backbone and side-chain structure of a true peptide substrate. Kinetic assays comparing the binding affinity (Km) and catalytic rate (kcat) of the enzyme with both the natural substrate and the synthetic analog can quantify these differences in selectivity, offering detailed insights into the catalytic mechanism. researchgate.net

Building on its utility as an enzyme substrate mimic, this compound is an excellent scaffold for the development of chemical probes to study protein acetylation networks. nih.gov By attaching a reporter group—such as a biotin (B1667282) tag for affinity purification or a fluorescent dye for imaging—a simple mimic is converted into a powerful probe for activity-based protein profiling (ABPP) or protein target identification.

A biotinylated version of this compound can be used to identify novel "reader" proteins (e.g., bromodomain-containing proteins) that recognize acetylated lysine residues, or to discover new enzymes that metabolize this structure. In a typical ABPP experiment, the probe is introduced into a cellular lysate or living cells. Proteins that specifically bind to the probe are then captured using streptavidin affinity chromatography and subsequently identified by mass spectrometry. This approach can reveal unknown protein-protein interactions and off-target effects of drugs that modulate acetylation, providing a broader understanding of cellular signaling pathways.

Table 2: Design of a Chemical Probe Based on this compound

| Probe Component | Example Moiety | Purpose in Protein Acetylation Studies |

| Warhead/Binding Group | This compound | To selectively interact with the active site of an enzyme (e.g., a deacetylase) or the binding pocket of a reader domain. |

| Linker | Alkyl chain, PEG | To spatially separate the warhead from the reporter tag, minimizing steric hindrance and improving accessibility. nih.gov |

| Reporter Tag | Biotin, Fluorophore (e.g., Cy5), Alkyne/Azide | To enable detection, visualization, and/or isolation of the probe-protein complex for subsequent analysis. |

Following initial in vitro characterization, the next logical step in the research pipeline for a compound like this compound, particularly if it shows potent and selective activity against an enzyme target, is to investigate its effects in preclinical models. These studies, which encompass cell-based assays and animal models (such as mice or rats), are essential for understanding the compound's mechanistic activity within a complex biological system.

The primary goals of such preclinical investigations are to establish target engagement, assess physiological response, and gain mechanistic insights. For example, if this compound were identified as an inhibitor of a specific histone deacetylase (HDAC) implicated in cancer, it would be tested first in cancer cell lines to confirm its ability to induce acetylation and trigger cell death.

Subsequently, it would be advanced to animal models of that cancer. In these in vivo studies, researchers would administer the compound and perform several key analyses:

Pharmacokinetics: Determining how the compound is absorbed, distributed, metabolized, and excreted.

Target Engagement: Measuring the levels of protein acetylation in tumor and healthy tissues to confirm that the compound is reaching and inhibiting its intended HDAC target.

Efficacy: Monitoring the effect of the compound on tumor growth, progression, and animal survival.

Mechanism of Action: Analyzing downstream cellular pathways affected by the compound's activity, such as gene expression changes or the induction of apoptosis, to understand how it exerts its anti-cancer effects.

These preclinical studies are critical for validating the therapeutic potential of a compound and providing the necessary data to support its advancement toward clinical trials.

Table 3: Typical Stages of Preclinical Investigation for a Mechanistic Probe

| Stage | Model System | Key Objectives |

| In Vitro Validation | Purified Enzymes, Cancer Cell Lines | Confirm target inhibition; assess cellular permeability; measure effects on cell viability, proliferation, and target-specific biomarkers (e.g., histone acetylation). |

| In Vivo Target Engagement | Healthy Animals (e.g., Mice) | Determine dosing that achieves target modulation in relevant tissues without acute toxicity. |

| In Vivo Efficacy | Disease Models (e.g., Tumor-bearing Mice) | Evaluate the compound's ability to alter the disease course (e.g., slow tumor growth); correlate efficacy with target engagement. |

| Mechanistic Studies | Tissues/Samples from Efficacy Models | Analyze downstream molecular effects (e.g., changes in gene expression, signaling pathways) to confirm the in vivo mechanism of action. |

Advanced Analytical Methodologies for Research on 2 Acetyl 6 Aminohexanoic Acid

Immunological Assays for Research Applications

Enzyme-Linked Immunosorbent Assay (ELISA) Development for Metabolites and Conjugates

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used immunological assay for detecting and quantifying specific antigens, such as metabolites and conjugates of 2-Acetyl-6-aminohexanoic acid. nih.govthermofisher.com The development of an ELISA for these specific molecules involves several key steps, including the production of specific antibodies that recognize the target metabolite or conjugate, and the optimization of the assay conditions to ensure sensitivity and specificity. thermofisher.comnih.gov

The general principle of an ELISA involves immobilizing an antigen or antibody onto a solid surface, typically a microplate well. nih.gov For the detection of a this compound metabolite, a "sandwich" ELISA format is often employed. In this format, a capture antibody specific to the metabolite is coated onto the plate. The sample containing the metabolite is then added, and the metabolite is "sandwiched" between the capture antibody and a second, detection antibody that is conjugated to an enzyme. nih.govthermofisher.com The addition of a substrate for the enzyme results in a measurable color change, the intensity of which is proportional to the amount of the metabolite present in the sample. nih.gov

A critical component in the development of a successful ELISA is the generation of high-affinity antibodies. This is typically achieved by conjugating the target metabolite (or a derivative of it) to a larger carrier protein, which then elicits a robust immune response when injected into an animal. The resulting polyclonal or monoclonal antibodies are then purified and tested for their specificity and sensitivity in the ELISA.

The use of linkers, such as 6-aminohexanoic acid itself, can be instrumental in the development of immunoassays. For instance, coupling 6-aminohexanoic acid to short synthetic peptides has been shown to enhance the hydrophobicity of the compounds and improve their coating efficiency on ELISA plates. mdpi.com This can lead to a more stable and reliable assay. mdpi.com

The optimization of an ELISA protocol involves systematically adjusting various parameters, such as the concentrations of antibodies and enzyme conjugates, incubation times and temperatures, and the choice of blocking buffers and substrates, to achieve the strongest signal with the lowest background noise. thermofisher.com

Proteomic and Metabolomic Approaches

Global Acetylome Analysis in Diverse Organisms

Acetylation is a crucial post-translational modification (PTM) where an acetyl group is added to a protein, often at a lysine (B10760008) residue. tandfonline.comnumberanalytics.com This modification can significantly alter a protein's function, stability, localization, and interactions with other molecules. numberanalytics.comcreative-proteomics.com Given that this compound contains an acetyl group, understanding the broader landscape of protein acetylation—the "acetylome"—provides critical context for its potential biological roles.

Global acetylome analysis aims to identify and quantify all acetylated proteins within a cell, tissue, or organism at a given time. This is typically achieved using a combination of affinity enrichment and high-resolution mass spectrometry (MS)-based proteomics. tandfonline.com In this approach, proteins from a sample are first digested into smaller peptides. Peptides containing acetylated lysine residues are then selectively enriched using antibodies that specifically recognize acetyl-lysine. nih.govnih.gov These enriched peptides are subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequence of the peptide and pinpoint the exact site of acetylation. mdpi.com

Quantitative proteomics techniques, such as Tandem Mass Tags (TMTs), can be integrated into this workflow to compare the levels of acetylation of specific sites across different samples. nih.govnih.gov This allows researchers to study how the acetylome changes in response to various stimuli or in different physiological or pathological states. nih.gov

Bioinformatics analyses are then employed to classify the identified acetylated proteins based on their biological processes, cellular components, and molecular functions. nih.gov This can reveal pathways and cellular functions that are heavily regulated by acetylation. mdpi.com Studies have revealed that lysine acetylation is a widespread PTM in eukaryotes and prokaryotes, targeting proteins involved in a vast array of cellular processes. tandfonline.com

Table 1: Examples of Organisms and Tissues Subjected to Global Acetylome Analysis

| Organism/Tissue | Key Findings | Reference |

| Human | Over 5000 human proteins are regulated by lysine acetylation, which is linked to various diseases. | tandfonline.com |

| Rice (anthers) | Proteomic analysis provided evidence for the roles of many KAC-affected proteins during anther development and meiosis. | nih.gov |

| Mouse (cecum) | Gut microbiota dysbiosis was found to remodel the lysine acetylome, affecting various metabolic pathways. | mdpi.com |

| Soybean (leaves) | A total of 3,148 acetylation sites in 1,538 proteins were identified, with many involved in metabolic pathways and stress responses. | researchgate.net |

Targeted Metabolomics for Pathway Intermediates

Targeted metabolomics is a quantitative approach focused on measuring a predefined set of specific metabolites. mayo.edu This methodology is highly valuable for elucidating the metabolic pathways involving this compound by accurately quantifying its precursors, intermediates, and downstream products.

The core of targeted metabolomics relies on mass spectrometry, typically coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS). purdue.edunih.gov To achieve absolute quantification, stable isotope-labeled internal standards are used for each analyte of interest. mayo.edu This involves adding a known amount of a heavy-isotope version of the metabolite to the sample, which can be distinguished from the naturally occurring (light) metabolite by the mass spectrometer. This allows for precise measurement of the metabolite's concentration, even in complex biological samples. mayo.edu

Developing a targeted metabolomics assay for the this compound pathway would involve:

Selection of Target Metabolites: Identifying all the known or suspected intermediates in the biosynthetic and degradation pathways of this compound.

Method Development: Optimizing the chromatographic separation to resolve the target analytes and developing a sensitive and specific mass spectrometry method for their detection and quantification. This often involves creating a multiple reaction monitoring (MRM) assay on a triple quadrupole mass spectrometer. purdue.edu

Assay Validation: Ensuring the accuracy, precision, linearity, and sensitivity of the method.

Targeted metabolomics has been successfully applied to study various amino acid pathways. nih.govmetwarebio.com For example, it has been used to investigate changes in amino acid profiles in response to environmental stressors and in various disease states. nih.govfrontiersin.org By applying this approach, researchers can gain a detailed understanding of the flux through the this compound pathway and how it is regulated under different conditions.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Biosynthetic and Catabolic Enzymes

The sustainable and efficient production of 2-Acetyl-6-aminohexanoic acid, along with an understanding of its metabolic fate, hinges on the discovery and characterization of relevant enzymes. Current research on the biosynthesis of its precursor, 6-aminohexanoic acid (6-AHA), has paved the way for future exploration.

Biosynthesis: Future research should prioritize the identification of enzymes capable of producing this compound. A promising approach involves a two-step chemoenzymatic or purely biosynthetic pathway. Building on existing work, where consortia of engineered microbial strains like Pseudomonas taiwanensis and Escherichia coli are used to convert cyclohexane (B81311) into 6-AHA, the final acetylation step is crucial. mdpi.comresearchgate.net This process utilizes a cascade of enzymes including cytochrome P450 monooxygenase, cyclohexanone (B45756) monooxygenase (CHMO), and various dehydrogenases and transaminases. researchgate.net The next frontier is to discover or engineer an N-acetyltransferase that can specifically acetylate 6-AHA at the α-carbon (C2 position) to yield the target molecule. Screening microbial genomes for novel acetyltransferases or using protein engineering to alter the substrate specificity of known enzymes will be critical.

Catabolism: Understanding how this compound is broken down is essential for any potential application. While bacteria capable of degrading nylon oligomers (polymers of 6-aminohexanoic acid) have been identified, the enzymes they produce, such as 6-aminohexanoic acid-oligomer hydrolase , are specific to the amide bonds of the polymer. mdpi.com Future research must focus on identifying novel catabolic pathways for the monomeric, acetylated form. This would likely involve the discovery of:

Deacetylases: Enzymes that can remove the acetyl group from the C2 position.

Oxidoreductases: Enzymes that can further break down the remaining carbon skeleton.

Investigating microorganisms from industrial sites or screening metagenomic libraries could lead to the discovery of these novel catabolic enzymes.

Advanced Structural Biology Studies of Enzymes Interacting with the Compound

A deep understanding of enzyme function is incomplete without detailed structural information. Advanced structural biology techniques are pivotal for elucidating the precise interactions between this compound and the enzymes involved in its metabolism.

Future research should employ methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) to solve the three-dimensional structures of the prospective biosynthetic (e.g., specific N-acetyltransferases) and catabolic (e.g., deacetylases) enzymes.

Key objectives for these structural studies include:

Enzyme-Substrate Complexes: Determining the structure of enzymes co-crystallized with this compound or its analogues. This would reveal the architecture of the active site and identify the specific amino acid residues responsible for substrate binding and orientation.

Catalytic Mechanism: Capturing snapshots of the enzyme in various catalytic states to understand the mechanism of acetyl group transfer or removal.

Rational Enzyme Engineering: Using the structural blueprints to guide site-directed mutagenesis experiments. This would enable the engineering of enzymes with enhanced catalytic efficiency, altered substrate specificity, or improved stability, which are crucial for developing robust industrial-scale production processes.

Elucidation of Novel Biological Roles in Underexplored Organisms

While data on this compound is limited, a study on a novel cerium-containing salt of N-acetyl-6-aminohexanoic acid (referred to as LHT-8-17) has provided significant insights into its potential biological activities. mdpi.com This research demonstrated that the compound accelerates wound healing in diabetic animal models through a multi-faceted mechanism. mdpi.comnih.gov

These findings strongly suggest that future research should focus on further elucidating these and other potential biological roles. Key research avenues include:

Anti-inflammatory and Immunomodulatory Effects: The LHT-8-17 formulation was found to decrease pro-inflammatory cytokines like TNF-α and IL-1β while maintaining the level of the anti-inflammatory cytokine IL-10. mdpi.comnih.gov Future studies should investigate whether this compound alone possesses these properties and explore its effects on a wider range of immune cells and inflammatory pathways.

Tissue Regeneration: The compound promoted cell proliferation, as evidenced by increased Ki-67 expression in fibroblasts and pro-keratinocytes, and upregulated Fibroblast Growth Factor Receptor 3 (FGFR3) gene expression, which is involved in tissue repair. mdpi.com Investigating its regenerative potential in other tissues and organs is a logical next step.

Antimicrobial Activity: The LHT-8-17 formulation showed antimicrobial properties against MRSA in contaminated wounds. mdpi.comnih.gov Given that derivatives of the parent compound, 6-aminohexanoic acid, are also known to have antimicrobial and antiviral properties, a systematic screening of this compound against a broad spectrum of pathogenic bacteria, fungi, and viruses is warranted. nih.gov This could lead to the development of new therapeutic agents to combat infectious diseases.

Table 1: Summary of Research Findings for Cerium N-acetyl-6-aminohexanoate (LHT-8-17) in Diabetic Wound Healing Models

Development of Advanced Research Tools and Methodologies

To accelerate research into this compound, the development of specialized tools and methods is indispensable. These tools would facilitate more precise and high-throughput investigations into the compound's mechanisms of action and pharmacokinetics.

Future efforts should be directed towards:

Chemoenzymatic Synthesis Protocols: Establishing robust and scalable synthesis methods is a priority. A combination of chemical synthesis and enzymatic catalysis could provide a highly efficient route to produce high-purity this compound for research purposes.

Labeled Molecular Probes: Synthesizing labeled versions of the compound, for instance with fluorescent tags (e.g., fluorescein) or radioisotopes (e.g., ¹⁴C, ³H), is crucial. These probes would enable researchers to visualize the compound's uptake, subcellular localization, and metabolic fate within cells and organisms.

Specific Detection Assays: The development of sensitive and specific assays for quantifying this compound in biological fluids and tissues is essential. This could involve raising monoclonal antibodies against the compound to create an Enzyme-Linked Immunosorbent Assay (ELISA) or developing aptamer-based biosensors. Such tools are fundamental for pharmacokinetic and pharmacodynamic studies.

Advanced Analytical Techniques: Refining methods using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy will be vital for accurately identifying and quantifying the compound and its metabolites in complex biological matrices.

By focusing on these emerging research avenues, the scientific community can systematically uncover the biochemical properties and potential applications of this compound, potentially translating fundamental discoveries into valuable new technologies and therapeutics.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the key structural characteristics and analytical methods for characterizing 2-Acetyl-6-aminohexanoic acid?

- Methodological Answer : Structural characterization begins with nuclear magnetic resonance (NMR) spectroscopy to confirm the acetyl and aminohexanoic acid moieties. High-performance liquid chromatography (HPLC) is critical for purity assessment, while mass spectrometry (MS) determines molecular weight and fragmentation patterns. For crystallinity analysis, X-ray diffraction (XRD) can be employed if crystalline forms are obtained. Reference standards, such as those cataloged in PubChem, should be used for comparative validation .

Q. What laboratory-scale synthesis routes are reported for this compound derivatives?

- Methodological Answer : A common approach involves acetylating 6-aminohexanoic acid using acetic anhydride under controlled pH conditions. Alternatively, biocatalytic methods (e.g., esterase-mediated reactions) can be adapted from ε-caprolactone derivatization strategies, where methanol acts as a nucleophile to prevent undesired hydrolysis intermediates . For chiral derivatives, asymmetric synthesis protocols, such as those involving oxazinane intermediates (as in boronohexanoic acid synthesis), may guide stereochemical control .

Advanced Research Questions

Q. How does acetylation modify the biochemical activity of 6-aminohexanoic acid in protein folding and secretion studies?

- Methodological Answer : Acetylation may alter lysine-binding properties, which are critical in chaperone-assisted protein secretion. For example, 6-aminohexanoic acid (6AHA) enhances apolipoprotein(a) secretion by bypassing calnexin-mediated ER retention. To test acetylated derivatives, use primary hepatocyte models with proteasome inhibitors (e.g., lactacystin) to monitor ER export efficiency via pulse-chase assays. Compare results with 6AHA controls to assess functional differences .

Q. What experimental challenges arise in enzymatic degradation studies of acetylated aminohexanoic acid derivatives?

- Methodological Answer : Enzymes like 6-aminohexanoic acid cyclic dimer hydrolase exhibit substrate specificity for non-acetylated cyclic dimers. Acetylation may sterically hinder enzyme-substrate interactions. To address this, perform kinetic assays with purified hydrolases (e.g., from Achromobacter guttatus) and measure and for acetylated vs. non-acetylated substrates. Use diisopropylphosphofluoridate (DIPF) inhibition studies to confirm active-site involvement .

Q. How can researchers resolve contradictions in the observed efficacy of this compound across different biological models?

- Methodological Answer : Contradictions may stem from variations in cell permeability, metabolic stability, or assay conditions. Standardize protocols by:

- Validating compound purity via HPLC-MS .

- Using isothermal titration calorimetry (ITC) to measure binding affinities to target proteins (e.g., lysine-binding domains).

- Testing across multiple cell lines (e.g., hepatocytes, cancer cells) with controlled oxygen and pH conditions .

Data Analysis and Validation

Q. What statistical and computational tools are recommended for analyzing structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with protein targets like kringle domains. For SAR, use multivariate regression models incorporating descriptors such as logP, polar surface area, and hydrogen-bonding capacity. Validate models with leave-one-out cross-validation and report and root-mean-square error (RMSE) .

Q. How should researchers address reproducibility issues in synthesizing this compound derivatives?

- Methodological Answer : Reproducibility requires strict control of reaction parameters:

- Document solvent polarity, temperature, and catalyst loading (e.g., 0.1 mol% Pd for cross-coupling reactions) .

- Use in-situ Fourier-transform infrared spectroscopy (FTIR) to monitor acetyl group incorporation in real time.

- Share raw NMR and MS data in public repositories (e.g., Zenodo) to enable peer validation .

Biological Applications

Q. What in-vitro models are suitable for studying the role of this compound in cancer therapeutics?

- Methodological Answer : Use 3D tumor spheroids to mimic in-vivo hypoxia and test compound penetration via fluorescence microscopy. Pair with proteomic profiling (e.g., LC-MS/MS) to identify pathways affected by acetylated derivatives. Compare results with non-acetylated 6AHA to isolate acetylation-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.